
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid
Overview
Description
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid (CAS: 20170-32-5) is a phenolic antioxidant with the molecular formula C₁₇H₂₆O₃ and a molecular weight of 278.39 g/mol. Its structure features a central propionic acid group attached to a 3,5-di-tert-butyl-4-hydroxyphenyl moiety, which confers exceptional stability and radical-scavenging activity .
Preparation Methods
Synthetic Routes for 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid
The synthesis of this compound typically proceeds through a two-step process: (1) formation of the corresponding alkyl ester via Michael addition or ester exchange, and (2) hydrolysis of the ester to yield the free acid. Below, we analyze the dominant methods documented in industrial and academic contexts.
Michael Addition and H-1,5 Migration for Ester Synthesis
The most widely cited method for synthesizing the methyl ester precursor, methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, involves a base-catalyzed Michael addition of methyl acrylate to 2,6-di-tert-butylphenol . This reaction is followed by an H-1,5 migration to stabilize the intermediate.
Reaction Conditions:
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Catalyst: Sodium methanolate (0.1–0.2% by weight relative to 2,6-di-tert-butylphenol) .
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Temperature: Initial heating to 80–90°C under vacuum to remove moisture, followed by reaction at 120°C .
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Solvent: Toluene or alcohol solvents (e.g., methanol) for purification .
Mechanism:
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Michael Addition: The phenolic oxygen attacks the β-carbon of methyl acrylate, forming a ketone intermediate.
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H-1,5 Migration: A hydride shift stabilizes the intermediate, yielding the methyl ester .
Example Protocol (CN103664612A):
A reactor charged with 206.32 g of 2,6-di-tert-butylphenol and 0.1–0.2 parts sodium methanolate is heated to 120°C. Methyl acrylate (0.5–1.0 parts) is added dropwise over 1.5 hours, followed by refluxing for 2–3 hours. The crude product is neutralized with acetic acid, recrystallized from 85% ethanol, and cooled to 0°C to precipitate crystals .
Hydrolysis of the Methyl Ester to Propionic Acid
The methyl ester is hydrolyzed to this compound under basic conditions:
Procedure:
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Saponification: Reflux the ester with aqueous NaOH or KOH in ethanol.
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Acidification: Neutralize with HCl to precipitate the free acid.
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Purification: Recrystallize from methanol or ethanol to achieve >98% purity .
Key Parameters:
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Temperature: 80–100°C for saponification.
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Yield: ~90–95% after purification.
Reaction Optimization and Catalytic Systems
Role of Catalysts and Additives
The choice of catalyst significantly impacts reaction efficiency:
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Sodium Methanolate: Preferred for Michael addition due to its strong basicity and solubility in phenolic substrates .
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Dibutyltin Oxide: Used in ester exchange reactions to facilitate transesterification with polyols .
Additives:
The addition of 3-(3-tert-butyl-4-hydroxyphenyl)propionic acid alkyl ester (0.2–1.0% by weight) during ester synthesis improves granulation and reduces coloration . For example, including 2.1 g of methyl 3-(3-tert-butyl-4-hydroxyphenyl)propionate in a reaction with 418 g of methyl ester increases yield to 92% while lowering the melting point to 113–115°C .
Temperature and Stoichiometry
Optimal Conditions:
Industrial-Scale Production Methods
Industrial protocols emphasize cost-effectiveness and scalability:
Large-Scale Ester Synthesis (US4885382A):
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A 1 L reactor charged with 418 g methyl ester, 44.2 g pentaerythritol, and 2.0 g dibutyltin oxide is heated to 170–175°C. Methanol and toluene are distilled off, and the product is recrystallized from methanol .
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Yield: 89–92% with a melting point of 113–124°C, depending on additives .
Purification Techniques:
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Hot Filtration: Removes unreacted phenol and catalysts.
Comparative Analysis of Methods
Method | Advantages | Limitations | Yield |
---|---|---|---|
Michael Addition | Short reaction time; high purity | Requires anhydrous conditions | 85–90% |
Ester Exchange | Scalable; excellent granulation | High energy input | 89–92% |
Direct Hydrolysis | Simple; minimal byproducts | Low throughput | 90–95% |
Chemical Reactions Analysis
Oxidation Reactions
The phenolic group of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid is susceptible to oxidation under certain conditions.
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Oxidation by Oxygen: The oxidation of 2-(N-acetylamine)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionic acid by oxygen has been studied . The products of this oxidation depend on the temperature .
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At 55°C - 60°C, 2,4-di-tert-butylbicyclo(4,3,1)deca-4,6-dien-8-(N-acetylamine)-3,9-dion-1-oxa is formed .
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At 95°C - 97°C, mixtures of 2,4-di-tert-butylbicyclo(4,3,1)deca-4,6-dien-8-(N-acetylamine)-3,9-dion-1-oxa and 6,8-di-tert-butyl-3-(N-acetylamine)spiro(4,5)deca-1-oxa-5,8-dien-2,7-dione are produced .
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Esterification Reactions
The carboxylic acid group of this compound can undergo esterification reactions with alcohols .
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Isopropanolamine Esters: this compound can react with isopropanolamine derivatives to form esterified isopropanolamines . These reactions can be carried out with or without a solvent, using a catalyst or a tertiary amine under an inert gas atmosphere . Suitable solvents include benzene, toluene, xylene, or dimethylformamide .
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Transesterification: this compound alkyl esters can undergo transesterification reactions with polyatomic alcohols. For instance, the reaction of this compound alkyl ester with pentaerythritol produces tetrakis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane, an antioxidant for polyolefins .
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Alkyl Esters: Alkyl esters of this compound, such as methyl or ethyl esters, can be used in ester exchange reactions .
Reactions with Alkali
This compound reacts with alkali .
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In the presence of alkali, 2-(N-acetylamine)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionic acid interacts with oxygen to form 2,4-di-tert-butylbicyclo(4,3,1)deca-4,6-dien-8-(N-acetylamine)-3,9-dion-1-oxa and 6,8-di-tert-butyl-3-(N-acetylamine)-spiro(4,5)deca-1-oxa-5,8-dien-2,7-dione .
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The interaction of 2-(N-acetylamine)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionic acid with NaOH in an air atmosphere at ambient temperature results in the formation of 2-(N-acetylamine)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate sodium, which is soluble in aqueous-alcoholic solutions .
Use as an Antioxidant
This compound is used as an antioxidant, with the primary targets being reactive oxygen species (ROS). It donates hydrogen to free radicals, converting them into more stable products and interrupting the chain reaction of oxidation.
Additional reactions
Substitution reactions can occur at the phenolic or carboxylic acid groups. These reactions involve the replacement of hydrogen atoms with other functional groups.
Scientific Research Applications
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid has a wide range of scientific research applications:
Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidative degradation.
Biology: Studied for its potential antioxidant properties in biological systems.
Medicine: Investigated for its role in preventing oxidative stress-related diseases.
Mechanism of Action
The mechanism of action of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid involves its ability to donate hydrogen atoms from the phenolic group, neutralizing free radicals and preventing oxidative degradation. This antioxidant activity is crucial in stabilizing polymers and other materials. The molecular targets include reactive oxygen species, which are neutralized through the compound’s antioxidant properties .
Comparison with Similar Compounds
Potassium Phenosan (PP) and Derivatives
Potassium Phenosan (PP), the potassium salt of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid, shares the same phenolic core but exhibits enhanced water solubility due to its ionic form. Key differences:
Selenium-containing derivatives (e.g., 1a , 1b ) show improved redox activity but lower stability compared to the parent acid .
Gallic Acid and Other Phenolic Antioxidants
Gallic acid (3,4,5-trihydroxybenzoic acid) and this compound differ in substituent groups and steric hindrance:
The tert-butyl groups in the acid enhance longevity in industrial applications, whereas gallic acid’s multiple hydroxyls make it more reactive but less durable .
Parent Antioxidants (AO1010, AO1024)
The acid is a metabolite of high-molecular-weight antioxidants like AO1010 (tetrakis-propionate) and AO1024 (hydrazine derivative). Key distinctions :
Property | This compound | AO1010/AO1024 |
---|---|---|
Molecular Weight | 278.39 g/mol | >800 g/mol |
Detection in Urine | Directly detected (0.69–10.2 ng/mL) | Undetectable; metabolized to the acid |
Bioaccumulation | Low | High |
The acid’s smaller size allows renal excretion, making it a biomarker for exposure to these larger, undetectable antioxidants .
Ester Derivatives (Irganox 1076, Methyl Ester)
Esterification of the acid’s propionic group enhances its industrial utility:
Irganox 1076’s lipophilic nature improves compatibility with polymers, while its hydrolysis in humans releases the acid, linking industrial use to biological exposure .
Structural Analogues (3-(2,4-Dihydroxyphenyl)-propionic Acid)
3-(2,4-Dihydroxyphenyl)-propionic acid lacks tert-butyl groups, altering its reactivity:
The tert-butyl groups in the former prevent unwanted oxidative transformations, critical for long-term antioxidant performance .
Biological Activity
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid, commonly referred to as fenozan acid, is a synthetic phenolic antioxidant widely used in various industrial applications, including plastics and food packaging. This article explores its biological activity, emphasizing its metabolic pathways, antioxidant properties, potential health implications, and relevant case studies.
- Molecular Formula : C17H26O3
- Molecular Weight : 278.392 g/mol
- Melting Point : 172°C to 175°C
- Solubility : Slightly soluble in water
Metabolism and Biomarkers
Recent research has highlighted the metabolic fate of fenozan acid in humans. A study involving rat metabolism indicated that fenozan acid could serve as a urinary biomarker for exposure to 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate antioxidants. In this study, fenozan acid was detected in 88% of human urine samples before hydrolysis and in 98% after hydrolysis, suggesting significant human exposure to these compounds .
Antioxidant Activity
Fenozan acid is recognized for its antioxidant properties, which are pivotal in mitigating oxidative stress—a condition implicated in various diseases, including cancer and cardiovascular disorders. The compound functions by scavenging free radicals and inhibiting lipid peroxidation. This activity is crucial for protecting cellular structures from oxidative damage.
- Free Radical Scavenging : Fenozan acid effectively neutralizes reactive oxygen species (ROS), thereby reducing oxidative stress.
- Inhibition of Lipid Peroxidation : It prevents the oxidation of lipids in biological membranes, which is vital for maintaining cellular integrity.
- Modulation of Inflammatory Pathways : Studies have demonstrated that polyphenolic compounds like fenozan can reduce inflammatory markers such as IL-6 and TNF-alpha .
Case Studies and Research Findings
A variety of studies have examined the biological effects of fenozan acid:
- Study on Metabolism : A rat study revealed that fenozan acid is a significant metabolite of certain phenolic antioxidants, indicating its potential role as a biomarker for human exposure .
- Impact on Inflammatory Factors : Research has shown that dietary polyphenols, including those derived from fenozan acid, can significantly reduce markers of inflammation and oxidative stress in clinical settings .
Table 1: Summary of Biological Activities
Biological Activity | Mechanism | Reference |
---|---|---|
Antioxidant | Free radical scavenging | |
Anti-inflammatory | Reduces IL-6 and TNF-alpha levels | |
Urinary Biomarker | Detected in human urine samples |
Safety and Regulatory Aspects
Q & A
Basic Questions
Q. What are the key physicochemical properties of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid, and how do they influence experimental handling?
The compound has a molecular formula of C₁₇H₂₆O₃ (molecular weight: 278.39 g/mol) and a melting point of 172–175°C . It is slightly soluble in water but dissolves better in organic solvents like ethanol or dimethyl sulfoxide (DMSO), which is critical for preparing stock solutions in cellular assays. The tert-butyl groups enhance steric hindrance, improving thermal stability during reactions . Researchers should store it at 20°C in airtight containers to prevent oxidation of the phenolic hydroxyl group, which is central to its antioxidant activity .
Q. How can researchers design experiments to evaluate the antioxidant activity of this compound?
The antioxidant capacity can be assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays or ORAC (Oxygen Radical Absorbance Capacity) assays . For cellular models, induce oxidative stress (e.g., using H₂O₂) in cell lines like RAW 264.7 macrophages and measure ROS reduction via fluorescence probes (e.g., DCFH-DA). Dose-response curves (0.1–100 µM) and comparison with standards like Trolox are recommended .
Q. What synthetic routes are commonly used to prepare this compound, and what intermediates are involved?
A typical synthesis involves Friedel-Crafts alkylation of 4-hydroxybenzoic acid derivatives with tert-butyl groups, followed by propionic acid chain extension via carboxylation or ester hydrolysis . Key intermediates include ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (CAS 36294-24-3), which is hydrolyzed to the final product . Purity can be monitored using HPLC (C18 column, methanol/water mobile phase) .
Advanced Questions
Q. How can conflicting molecular formula data (e.g., C₁₅H₂₄O₃ vs. C₁₇H₂₆O₃) be resolved analytically?
Discrepancies in reported molecular formulas (e.g., vs. ) require validation via high-resolution mass spectrometry (HR-MS) and ¹³C-NMR . HR-MS can confirm the exact mass (278.39 g/mol), while ¹³C-NMR identifies tert-butyl carbons (δ ~29–30 ppm) and the propionic acid chain (δ ~34–40 ppm) . X-ray crystallography may further resolve structural ambiguities .
Q. What experimental strategies are recommended to investigate its anti-inflammatory mechanisms in vitro?
Target COX-2 inhibition using enzyme-linked immunosorbent assays (ELISA) to measure prostaglandin E₂ (PGE₂) reduction in LPS-stimulated macrophages . Pathway analysis (e.g., NF-κB or MAPK signaling) can be performed via Western blotting for phosphorylated proteins (p-IκBα, p-p38). Use siRNA knockdown to validate specific pathway involvement. Dose ranges of 10–50 µM are typical .
Q. How can researchers address discrepancies in bioactivity data across studies (e.g., varying IC₅₀ values for antioxidant effects)?
Variability in IC₅₀ values may arise from differences in assay conditions (e.g., pH, solvent polarity) or cell line sensitivity. Standardize protocols using reference antioxidants (e.g., ascorbic acid) and control for solvent effects (e.g., DMSO ≤0.1%). Replicate experiments across multiple cell models (e.g., HepG2 for hepatic oxidative stress, SH-SY5Y for neuronal) to assess context-dependent activity .
Q. What analytical methods are critical for validating purity in pharmacokinetic studies?
For pharmacokinetic applications, use LC-MS/MS to quantify plasma concentrations with a lower limit of detection (LLOD) of 1 ng/mL . Accelerated stability studies (40°C/75% RH for 6 months) combined with HPLC-UV (λ = 280 nm) can assess degradation products. Certified reference materials (e.g., CRM00318) ensure traceability .
Q. How does the compound’s solubility profile impact formulation for in vivo studies?
Limited aqueous solubility necessitates formulations like nanoparticle encapsulation (e.g., PLGA nanoparticles) or solubilization in cyclodextrins. Pharmacokinetic parameters (Cₘₐₓ, t₁/₂) should be compared across formulations via intravenous vs. oral administration in rodent models .
Q. Methodological Notes
- Contradiction Analysis : Cross-validate structural data with orthogonal techniques (NMR, HR-MS) to resolve discrepancies .
- Bioactivity Studies : Include positive controls (e.g., dexamethasone for anti-inflammatory assays) and account for batch-to-batch variability in purity .
- Ethical Compliance : For in vivo work, adhere to institutional guidelines (e.g., IACUC protocols) and report ARRIVE criteria .
Properties
IUPAC Name |
3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O3/c1-16(2,3)12-9-11(7-8-14(18)19)10-13(15(12)20)17(4,5)6/h9-10,20H,7-8H2,1-6H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMYUUITDBHVQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2066561 | |
Record name | Fenozan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2066561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20170-32-5 | |
Record name | 3-(3′,5′-Di-tert-butyl-4′-hydroxyphenyl)propionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20170-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fenozan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020170325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Fenozan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2066561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.582 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3,5-DI-TERT-BUTYL-4-HYDROXYHYDROCINNAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6G09G700F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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